1-benzyl-4-bromo-1H-imidazole
Overview
Description
1-Benzyl-4-bromo-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a benzyl group at the first position and a bromine atom at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
1-Benzyl-4-bromo-1H-imidazole is a derivative of imidazole, a heterocyclic compound that plays a significant role in various biological systems . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, and cardiotonic effects . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction of these compounds with their targets can lead to various changes in biological systems, contributing to their diverse range of activities.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . These applications suggest that imidazole derivatives may interact with various biochemical pathways, leading to diverse downstream effects.
Result of Action
Imidazole derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of benzyl imidazole derivatives under controlled conditions to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The benzyl group can engage in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azido, thiol, or other substituted imidazoles.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring or benzyl group.
Scientific Research Applications
1-Benzyl-4-bromo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
1-Benzyl-1H-imidazole: Lacks the bromine substitution, which can affect its reactivity and biological activity.
4-Bromo-1H-imidazole: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.
1-Benzyl-2-methyl-4-bromo-1H-imidazole: Contains an additional methyl group, which can further modify its chemical and biological properties.
Uniqueness: 1-Benzyl-4-bromo-1H-imidazole is unique due to the specific combination of the benzyl and bromine substituents, which confer distinct chemical reactivity and potential biological activity. This combination allows for targeted modifications and applications in various fields.
Properties
IUPAC Name |
1-benzyl-4-bromoimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUHBKZBAORFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438608 | |
Record name | 1-benzyl-4-bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106848-38-8 | |
Record name | 1-benzyl-4-bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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